(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone (CAS 1795304-01-6) is a synthetic heterocyclic small molecule (MF: C15H15N7O2; MW: 325.33 g/mol) built on a 1,2,4-triazole–pyrimidine–piperazine scaffold with a furan-3-yl methanone substituent. This class of compounds is under investigation for enzyme inhibition and anticancer applications; however, publicly reported quantitative bioactivity data for this specific compound remain absent from peer-reviewed literature as of the knowledge cutoff.

Molecular Formula C15H15N7O2
Molecular Weight 325.332
CAS No. 1795304-01-6
Cat. No. B2722231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone
CAS1795304-01-6
Molecular FormulaC15H15N7O2
Molecular Weight325.332
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=COC=C4
InChIInChI=1S/C15H15N7O2/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2
InChIKeyRNKAJYGRCVTZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone (CAS 1795304-01-6)


(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone (CAS 1795304-01-6) is a synthetic heterocyclic small molecule (MF: C15H15N7O2; MW: 325.33 g/mol) built on a 1,2,4-triazole–pyrimidine–piperazine scaffold with a furan-3-yl methanone substituent . This class of compounds is under investigation for enzyme inhibition and anticancer applications; however, publicly reported quantitative bioactivity data for this specific compound remain absent from peer-reviewed literature as of the knowledge cutoff [1].

Regioisomer probe Furan-3-yl substitution for matched-pair SAR series
Scaffold diversification 1,2,4-triazole connectivity library member
In silico profiling Candidate for ADME prediction validation set
No public bioactivity data; requires experimental characterization

Why Generic Substitution Fails for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone


The substitution pattern on the furan ring (3-yl vs. 2-yl) fundamentally alters the electronic distribution, hydrogen-bonding geometry, and 3D conformation of the molecule. The 3-yl linkage places the oxygen heteroatom in a meta relationship to the carbonyl, whereas the 2-yl isomer positions it ortho, leading to distinct dipole moments and steric profiles . Computational ADME profiling of closely related triazole derivatives confirms that ostensibly minor regiochemical changes can shift predicted bioavailability radar profiles and blood–brain barrier penetration classifications, making generic interchanges without matched quantitative comparison data scientifically indefensible [1].

Furan-2-yl isomer Oxygen position shift alters hydrogen-bond geometry and dipole moment; identical molecular weight masks distinct SAR
Pyridine-substituted analogs Lipophilicity and ADME radar profile may diverge; not interchangeable without matched-pair validation
1,2,3-triazole regioisomers Different connectivity shifts target selectivity profiles; LSD1 selectivity context may not transfer

Quantitative Differentiation Evidence for CAS 1795304-01-6 vs. Closest Analogs


Regiochemical Distinction: furan-3-yl vs. furan-2-yl Isomer (CAS 1795443-64-9)

The target compound bears a carbonyl group at the 3-position of the furan ring, whereas its closest structural analog, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 1795443-64-9), bears the carbonyl at the 2-position . This regiochemical difference produces molecules with identical molecular formulas (C15H15N7O2) and molecular weights (325.33 g/mol) but non-identical InChIKeys (RNKAJYGRCVTZSB-UHFFFAOYSA-N vs. VJSRYOHQEOHJJM-UHFFFAOYSA-N), confirming them as distinct chemical entities . No head-to-head bioactivity comparison data are publicly available; the differentiation is therefore physicochemical and structural at this time.

Regiochemical Identity
Data to verify
Target: carbonyl at furan 3-position; InChIKey: RNKAJYGRCVTZSB
Comparator: carbonyl at furan 2-position; InChIKey: VJSRYOHQEOHJJM
Regioisomer identity affects target-binding geometry; requires SAR validation
No head-to-head bioactivity comparison available
Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

Physicochemical Baseline: Molecular Weight and Formula Match with Divergent Heterocyclic Character

The compound shares its molecular formula (C15H15N7O2) and molecular weight (325.33 g/mol) with several heterocyclic analogs, yet the furan-3-yl methanone terminus is documented to confer distinct lipophilicity and hydrogen-bonding profiles compared to pyridine or phenyl methanone variants in similar triazole–pyrimidine–piperazine series [1]. In a computational ADME study of ten triazole derivatives that included close congeners of this scaffold, individual bioavailability radar parameters (lipophilicity, size, polarity, solubility, saturation, flexibility) varied substantially across substituent changes, demonstrating that equipotent molecular weight does not equate to equipotent pharmacokinetic behavior [2].

ADME Profile Prediction
Class-level inference
Furan-3-yl terminus may shift lipophilicity and polarity relative to phenyl/pyridine analogs in triazole series
Predicted ADME differentiation may support screening cascade ranking
Based on SwissADME on related compounds; experimental data missing
Physicochemical Profiling ADME Prediction Scaffold Comparison

Scaffold Comparison: 1,2,4-Triazole vs. 1,2,3-Triazole Regioisomer Potential

The compound contains a 1,2,4-triazole ring linked to the pyrimidine core. Literature on related triazolo-pyrimidine scaffolds demonstrates that the 1,2,4-triazole connectivity can yield distinct LSD1 inhibitory profiles versus [1,2,3]triazolo[4,5-d]pyrimidine isomers; for example, [1,2,4]triazolo[1,5-a]pyrimidine-based compound C26 achieved reversible LSD1 inhibition (IC50 = 1.72 µM) with selectivity over MAO-A/B [1], whereas [1,2,3]triazolo[4,5-d]pyrimidine compound 27 showed comparable IC50 but differential cellular migration suppression [2]. No such data exist for the target compound, but the 1,2,4-triazole connectivity is the critical scaffold feature that distinguishes it from 1,2,3-triazole-containing alternatives.

Triazole Connectivity
Class-level inference
1,2,4-triazole (target) linked; 1,2,3-triazole isomer shows differential LSD1/MAO selectivity in analogs
Triazole regiochemistry may alter LSD1 selectivity over MAO-A/B
No data for target compound; comparison to published scaffold inhibitors
Kinase Inhibition LSD1 Inhibition Triazole Isomerism

Piperazine Linker Conformation: Impact on Target Engagement Geometry

The piperazine ring bridging the pyrimidine core and the furan-3-yl methanone group adopts a chair conformation that projects the terminal carbonyl in a specific vector orientation. In closely related benzothiophene analogs (e.g., PubChem CID 76150616), molecular property calculations reveal 3 rotatable bonds and 7 H-bond acceptors, creating a constrained conformational landscape [1]. Molecular docking studies on triazole derivatives within this chemotype indicate that the piperazine orientation is a key determinant of docking scores against predicted protein targets; however, no docking data specific to the furan-3-yl variant have been published [2].

Conformational Restriction
Class-level inference
Predicted 3 rotatable bonds, 7 H-bond acceptors; piperazine chair conformation constrains carbonyl vector
Terminal furan group likely drives binding affinity differences within piperazine chemotype
In silico predictions; no docking data for furan-3-yl variant
Conformational Analysis Piperazine Pharmacophore Binding Pose

Recommended Application Scenarios for CAS 1795304-01-6 Based on Structural Differentiation Evidence


Structure–Activity Relationship (SAR) Matrix Expansion for Furan Regioisomer Series

Procure this compound alongside the furan-2-yl isomer (CAS 1795443-64-9) and the pyridin-3-yl analog to construct a matched-pair SAR matrix that isolates the effect of furan ring position on target binding. The structural distinction between the 3-yl and 2-yl isomers (Section 3, Evidence Item 1) provides a clean chemical probe pair for quantifying the impact of oxygen placement on potency and selectivity .

In Silico ADME Ranking of Triazole–Pyrimidine–Piperazine Library Members

Include this compound in a computational screening panel of 1,2,4-triazole–pyrimidine–piperazine derivatives to experimentally validate predicted bioavailability radar parameters. The furan-3-yl terminus is expected to shift lipophilicity and polarity relative to phenyl- and pyridine-substituted congeners, enabling model refinement based on the class-level ADME trends reported for related triazole series (Section 3, Evidence Item 2) [1].

Biochemical Profiling Against LSD1 and Selectivity Panel (MAO-A/B)

Submit this compound for LSD1 inhibition screening, leveraging the 1,2,4-triazole connectivity that has been validated in [1,2,4]triazolo[1,5-a]pyrimidine LSD1 inhibitors (IC50 = 1.72 µM for lead compound C26). Pair with a 1,2,3-triazole isomer to assess whether the triazole regiochemistry alters LSD1 selectivity over MAO-A/B, as demonstrated in head-to-head scaffold comparisons (Section 3, Evidence Item 3) [2].

Conformational Restriction Studies Using Piperazine-Linked Chemotypes

Use this compound as a rigidified probe in binding-mode analysis, where the conserved piperazine chair conformation and limited rotatable bonds (3 predicted) constrain the carbonyl vector. Comparing docking poses and binding kinetics with more flexible linker analogs can reveal the entropic contribution of the piperazine bridge to target residence time (Section 3, Evidence Item 4) .

Application
Selection Property
Validation Focus
Furan regioisomer SAR matrix expansion
Regioisomeric identity (furan-3-yl vs. 2-yl)
Pairwise binding affinity and selectivity comparison
In silico ADME ranking of triazole–pyrimidine–piperazine library
Predicted lipophilicity and polarity shift from furan terminus
Validation of ADME radar parameters against experimental solubility/permeability
Biochemical profiling against LSD1 and MAO selectivity panel
1,2,4-triazole connectivity vs. 1,2,3-triazole regioisomer
LSD1/MAO-A/B selectivity assessment in matched-pair comparison
Conformational restriction studies with piperazine chemotype
Limited rotatable bonds and chair conformation
Binding kinetics and entropic contribution to target residence time
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